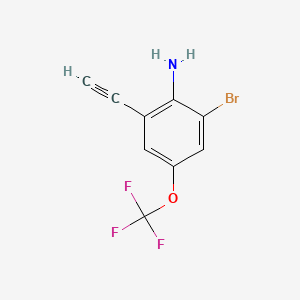
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C9H5BrF3NO It is a derivative of aniline, featuring a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Products include quinones or reduced amines.
科学的研究の応用
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The ethynyl group can form strong bonds with target molecules, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but lacks the ethynyl group.
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline: Similar structure but has a methyl group instead of an ethynyl group.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains an additional bromine atom.
Uniqueness
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
特性
分子式 |
C9H5BrF3NO |
|---|---|
分子量 |
280.04 g/mol |
IUPAC名 |
2-bromo-6-ethynyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H5BrF3NO/c1-2-5-3-6(15-9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2 |
InChIキー |
YBJGFGBAMDMORO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C(=CC(=C1)OC(F)(F)F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


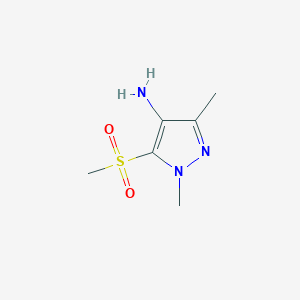
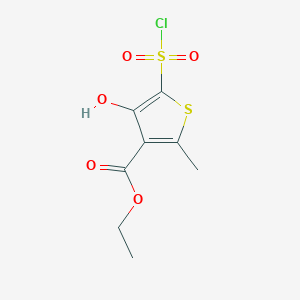
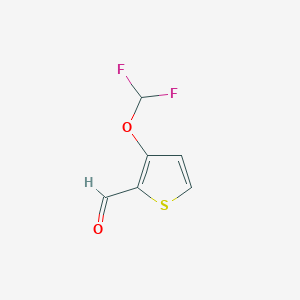

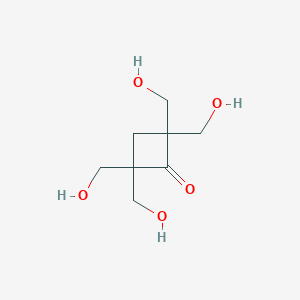
![2,5-Diazabicyclo[4.1.1]octane](/img/structure/B13467620.png)
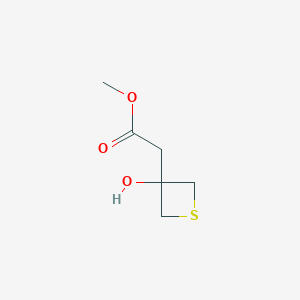
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)

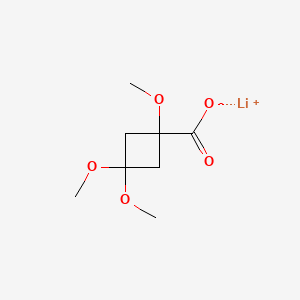
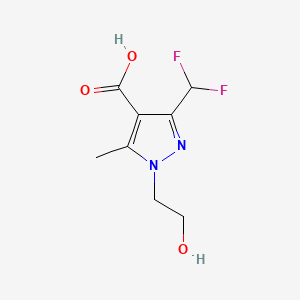


![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
